Cyclic dodecapeptide precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RLCRIVVIRVCR |
Origin of Product |
United States |
Biosynthesis of Cyclic Dodecapeptide Precursors
Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathways
Cyclic dodecapeptides are predominantly synthesized through Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) pathways. nih.govwikipedia.org This biosynthetic strategy begins with the ribosomal synthesis of a precursor peptide from a corresponding mRNA template. mdpi.com This precursor peptide then undergoes a series of enzymatic modifications, known as post-translational modifications (PTMs), which are crucial for its final structure and function. mdpi.comwikipedia.org These modifications can include cyclization, methylation, dehydration, and proteolytic cleavage, among others. mdpi.comnih.gov The RiPP pathway is a highly efficient method for generating a vast array of peptide-based natural products with significant chemical complexity from a limited set of genes. nih.gov
The genes responsible for the biosynthesis of cyclic dodecapeptide precursors are typically organized in biosynthetic gene clusters (BGCs). nih.gov The identification and analysis of these gene clusters are fundamental to understanding the production of these compounds. frontiersin.org With the advent of genome sequencing, numerous BGCs encoding for RiPPs have been identified across diverse organisms. nih.gov
Bioinformatics tools and genome mining software, such as antiSMASH and MIDDAS-M, have become instrumental in identifying potential RiPP gene clusters within genomic data. nih.govfrontiersin.org These tools can predict BGCs by identifying genes that encode key biosynthetic enzymes, such as those responsible for precursor peptide synthesis and modification. nih.gov For instance, in the fungus Curvularia clavata, a 71 kb gene cluster containing 10 open reading frames was identified as being responsible for the biosynthesis of the cyclic depsipeptide KK-1. frontiersin.orgnih.gov This cluster includes the gene encoding the nonribosomal peptide synthetase responsible for the peptide backbone, as well as a transcription factor that regulates the expression of the other genes in the cluster. nih.gov
Transcriptome analysis can further confirm the involvement of a predicted gene cluster in the biosynthesis of a specific compound by demonstrating the co-induction of the cluster's genes under producing conditions. frontiersin.org Functional characterization, through gene overexpression and deletion experiments, provides definitive evidence for the role of each gene within the cluster in the biosynthetic pathway. frontiersin.orgnih.gov
The precursor peptides of cyclic dodecapeptides, like other RiPPs, possess a distinct architecture consisting of three key regions: a leader peptide, a core peptide, and often a follower peptide. wikipedia.orgnih.govresearchgate.net This modular structure is essential for the correct processing and modification of the precursor.
Leader Peptide: The leader peptide is an N-terminal sequence that is not part of the final cyclic product. wikipedia.org Its primary role is to act as a recognition signal for the modifying enzymes, guiding them to the core peptide. nih.govwikipedia.org The leader peptide ensures the specificity and fidelity of the post-translational modifications.
Core Peptide: The core peptide is the sequence of amino acids that will ultimately form the mature cyclic dodecapeptide. nih.govwikipedia.orgresearchgate.net This region is subject to extensive enzymatic modifications. wikipedia.orgnih.gov The sequence of the core peptide is highly variable, which is a major contributor to the structural diversity of cyclic peptides. nih.gov
Follower Peptide: In some cases, a C-terminal follower peptide is also present. nih.govnih.gov Similar to the leader peptide, the follower sequence can play a role in enzyme recognition and may be involved in the cleavage and cyclization process. nih.govnih.govnih.gov
The conservation of leader and follower sequences, in contrast to the high variability of the core peptide, is a common feature observed in the precursor peptides of Caryophyllaceae-like cyclic peptides. nih.gov This architecture allows for the evolution of new cyclic peptide structures through mutations in the core peptide region, while maintaining the recognition signals for the biosynthetic machinery. nih.gov
A diverse array of enzymes is responsible for the transformation of the linear precursor peptide into the final cyclic dodecapeptide. nih.govwikipedia.orgresearchgate.net These enzymes carry out a series of modifications with high specificity and efficiency.
N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a common post-translational modification in cyclic peptides. researchgate.netnih.gov This modification is catalyzed by methyltransferases and can significantly impact the properties of the final molecule, including its conformation, proteolytic resistance, and membrane permeability. researchgate.netnih.govescholarship.orgnih.gov
In the context of RiPPs, methyltransferases can act on the N-terminal amide, the peptide backbone, or the side chains of amino acids. researchgate.net The borosin family of RiPPs, for example, features N-methyltransferases that methylate their own C-termini. researchgate.net The regiospecificity of these enzymes is often dictated by the local sequence and conformation of the precursor peptide. escholarship.orgresearchgate.net
The final steps in the biosynthesis of cyclic dodecapeptides involve the proteolytic cleavage of the leader and follower peptides and the subsequent macrocyclization of the core peptide. wikipedia.orgresearchgate.netnih.gov This process is catalyzed by a variety of enzymes, including proteases and dedicated cyclases. nih.govnih.gov
In the biosynthesis of Caryophyllaceae-type cyclic peptides, for instance, an oligopeptidase is responsible for cleaving the N-terminus of the core peptide, while a separate peptide cyclase catalyzes the final cyclization and removal of the C-terminal flanking sequence. nih.govnih.gov Asparaginyl endopeptidases (AEPs) are another class of enzymes that can efficiently catalyze both the cleavage and cyclization of precursor peptides. sunyempire.edu Thioesterase domains, often found in nonribosomal peptide synthetase (NRPS) systems, can also be involved in the macrocyclization of peptides. researchgate.net
The choice of cyclization strategy can vary, with head-to-tail cyclization being a common method for forming the cyclic backbone. nih.govrsc.orgresearchgate.netresearchgate.net The efficiency of these enzymatic cyclization reactions makes them attractive for the chemoenzymatic synthesis of cyclic peptides. researchgate.netgoogle.comnih.gov
Beyond N-methylation and cyclization, a wide range of other post-translational modifications can be introduced into cyclic dodecapeptide precursors, contributing to their structural diversity and biological activity. wikipedia.orgmdpi.comresearchgate.net These modifications are catalyzed by a variety of enzymes that recognize specific motifs within the precursor peptide.
Examples of other PTMs include:
Dehydration: The removal of a water molecule from serine and threonine residues to form dehydroalanine (B155165) and dehydrobutyrine, respectively. nih.gov
Heterocyclization: The formation of oxazoline (B21484) and thiazoline (B8809763) rings from serine/threonine and cysteine residues. nih.govnih.gov
Glycosylation: The attachment of sugar moieties to the peptide backbone. wikipedia.orgambiopharm.com
Hydroxylation: The addition of hydroxyl groups to amino acid side chains. ambiopharm.com
Acetylation: The addition of an acetyl group, often at the N-terminus. ambiopharm.com
These modifications are crucial for the final structure and function of the mature cyclic peptide, often enhancing its stability and target-binding affinity. mdpi.comnih.govambiopharm.com
Genetic Regulation of RiPP Precursor Biosynthesis
The production of Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) precursors is tightly controlled at the genetic level. The genes responsible for the biosynthesis of a specific RiPP, including the precursor peptide and the modifying enzymes, are typically organized into a biosynthetic gene cluster (BGC). researchgate.netnih.gov These clusters frequently contain their own regulatory genes that control the expression of the entire pathway, ensuring that the peptide is produced only when needed. researchgate.netfrontiersin.org
Several layers of regulation govern the activation of these gene clusters. A common strategy involves pathway-specific transcriptional regulators which can act as activators or repressors. For instance, in some Streptomyces species, the expression of a BGC can be dependent on the presence of a rare TTA codon within its genes. rsc.org The translation of this codon requires a specific tRNA, encoded by the bldA gene, and its limited availability provides a mechanism for regulating the biosynthesis of secondary metabolites. rsc.org
Furthermore, RiPP biosynthesis is often integrated with broader cellular regulatory networks, such as two-component systems and quorum sensing. nih.govnih.gov
Two-Component Systems (TCS): These systems allow bacteria to respond to environmental stimuli. A typical TCS consists of a sensor histidine kinase that perceives a specific signal (e.g., nutrient limitation, stress) and a cognate response regulator. nih.gov Upon activation, the response regulator can bind to promoter regions within the RiPP gene cluster, thereby switching on the transcription of the biosynthetic genes. uky.edu
Quorum Sensing (QS): This mechanism enables bacteria to coordinate gene expression based on population density. nih.govnih.gov Bacteria produce and release small signaling molecules called autoinducers. frontiersin.org Once the concentration of these molecules reaches a certain threshold, they interact with regulatory proteins that, in turn, activate the expression of target genes, including those in RiPP BGCs. frontiersin.org This ensures that the energetically expensive production of secondary metabolites like cyclic dodecapeptides occurs only when the population is large enough to benefit from their function. uky.edu
| Regulatory Mechanism | Description | Key Components | Typical Signal |
|---|---|---|---|
| Pathway-Specific Regulators | Transcriptional factors encoded within the BGC that directly control the expression of biosynthetic genes. | Activator or repressor proteins (e.g., LuxR-type, LAL-family). | Presence of a precursor or intermediate molecule. |
| Two-Component Systems (TCS) | Signal transduction pathways that respond to external environmental changes. nih.gov | Sensor Histidine Kinase, Response Regulator. nih.govnih.gov | Nutrient starvation, osmotic stress, pH changes. |
| Quorum Sensing (QS) | A system of stimulus and response correlated to population density. nih.govfrontiersin.org | Autoinducers (e.g., AHLs, AIPs), receptor proteins. frontiersin.org | High cell population density. |
| Codon-Specific Regulation | Dependence on rare codons (e.g., TTA) and the availability of their corresponding tRNA for translation of biosynthetic genes. rsc.org | Rare codons, specific tRNA molecules (e.g., bldA-tRNA). rsc.org | Developmental stage or specific growth conditions. |
Non-Ribosomal Peptide Synthetase (NRPS) Pathways for Cyclic Dodecapeptides
Non-Ribosomal Peptide Synthetases (NRPSs) are large, multienzyme complexes that synthesize peptides without the use of ribosomes. nih.govmdpi.com This system is characterized by its modular architecture, where each module is responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov The synthesis of a cyclic dodecapeptide precursor via this pathway would typically require an NRPS machine composed of twelve distinct modules.
An NRPS module is a collection of catalytic domains that perform the necessary steps for one cycle of peptide chain elongation. frontiersin.org A minimal, or "core," module for elongation consists of three essential domains:
Adenylation (A) Domain: This domain is the "gatekeeper" of the NRPS assembly line. It selects a specific amino acid—which can be proteinogenic or non-proteinogenic—from the cellular pool and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. nih.gov The substrate specificity of the A domain is a primary determinant of the final peptide's sequence. nih.gov
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently tethered to the T domain via a flexible phosphopantetheine (Ppant) arm. frontiersin.org This arm acts as a swinging crane, transporting the amino acid intermediate to the other catalytic domains within the module and between adjacent modules.
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the reaction between the aminoacyl-thioester held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.
For the synthesis of a dodecapeptide, the NRPS machinery would be organized colinearly, meaning the sequence of the twelve modules on the enzyme complex dictates the final sequence of the peptide. The process concludes when the fully assembled linear dodecapeptide reaches the final module, which contains a Thioesterase (TE) domain . This terminal domain is responsible for cleaving the peptide from the NRPS and often catalyzes its cyclization through intramolecular condensation.
| Domain | Abbreviation | Function |
|---|---|---|
| Adenylation | A | Selects and activates a specific amino acid using ATP. nih.gov |
| Thiolation (Peptidyl Carrier Protein) | T or PCP | Covalently binds the activated amino acid via a Ppant arm and transports it. |
| Condensation | C | Catalyzes peptide bond formation between amino acids on adjacent T domains. |
| Thioesterase | TE | Terminates synthesis by releasing the final peptide, often catalyzing cyclization. |
The efficiency and output of an NRPS pathway are critically dependent on a consistent and adequate supply of precursor amino acids. nih.gov NRPSs are notable for their ability to incorporate a vast array of non-proteinogenic amino acids, which are not used in ribosomal protein synthesis. researchgate.net The biosynthesis of these unusual building blocks is often linked directly to the NRPS gene cluster; the BGC may encode enzymes that divert intermediates from primary metabolic pathways to create the required non-proteinogenic precursors. nih.gov For example, chorismate, an intermediate in the synthesis of aromatic amino acids like phenylalanine, can be shunted by specific enzymes to produce alternative precursors such as p-amino-phenylalanine. nih.gov
This creates a direct link between primary and secondary metabolism, where the cell must carefully manage its resources. Metabolic flux , the rate of turnover of molecules through a metabolic pathway, must be balanced to support both essential cellular functions (like growth and respiration) and the production of specialized metabolites. khanacademy.org The regulation of metabolic pathways ensures that the pools of necessary precursors—including amino acids, ATP, and cofactors—are sufficient to operate the NRPS assembly line without detrimentally depleting resources for primary metabolism. khanacademy.orgrsc.org The cell achieves this balance through feedback inhibition and allosteric regulation of key enzymes at the branch points between primary and secondary metabolic routes. khanacademy.org
Hybrid PKS/NRPS Biosynthetic Pathways Involving Cyclic Dodecapeptide Precursors
Nature has further expanded its chemical repertoire by combining Non-Ribosomal Peptide Synthetase modules with Polyketide Synthase (PKS) modules. These hybrid PKS/NRPS systems create molecules that are part peptide and part polyketide, leading to a vast diversity of natural products. mdpi.com
In these integrated assembly lines, the catalytic domains of PKS and NRPS modules work in a coordinated fashion. A PKS module typically adds a two-carbon unit (from malonyl-CoA or methylmalonyl-CoA) to a growing chain, while an NRPS module adds an amino acid. The structural and catalytic similarities between the two systems allow for the creation of a single, massive enzymatic complex. mdpi.com Specific linker domains are thought to play a crucial role in facilitating the transfer of the growing biosynthetic intermediate between the PKS and NRPS components of the hybrid enzyme.
A this compound could be involved in such a hybrid pathway in several ways. For example, a PKS module could synthesize a fatty acid or polyketide chain that serves as the starting unit. This starter unit would then be passed to the first module of a twelve-module NRPS, which would proceed to append the dodecapeptide chain. Finally, a terminal TE domain would catalyze the cyclization and release of the resulting lipopeptide or polyketide-peptide hybrid.
Synthetic Methodologies for Cyclic Dodecapeptide Precursors
Linear Peptide Precursor Synthesis Strategies
The initial and crucial phase in the synthesis of a cyclic dodecapeptide is the construction of its linear precursor. This is achieved through the sequential coupling of amino acids. The two predominant methodologies for this are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, each with its own set of advantages and strategic applications.
Solid-Phase Peptide Synthesis (SPPS) for Precursor Preparation
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted and efficient method for the synthesis of linear peptide precursors. researchgate.netbachem.comjpt.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.compeptide.com The process begins with the anchoring of the C-terminal amino acid to the resin. peptide.com Subsequent amino acids are then added in a cyclical process, with each cycle consisting of the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. bachem.com
A key advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are easily removed by washing and filtration at each step, as the peptide remains attached to the solid support. bachem.com This methodology is highly amenable to automation, which allows for the rapid and efficient synthesis of peptides. bachem.comjpt.com SPPS is particularly well-suited for preparing complex and long peptide sequences, making it a valuable tool for constructing dodecapeptide precursors. researchgate.net The flexibility of SPPS also allows for the incorporation of non-standard amino acids and various modifications into the peptide chain. jpt.com Once the linear sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups are removed to yield the crude linear precursor. peptide.com
| Feature | Description |
| Principle | Stepwise addition of amino acids to a growing chain on a solid support. |
| Key Steps | Anchoring, Deprotection, Coupling, Washing, Cleavage. |
| Advantages | Simplified purification, amenability to automation, efficiency for long sequences. |
| Common Resins | Polystyrene-based, Polyethylene glycol-based. |
Solution-Phase Synthesis and Convergent Approaches
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), represents a classical approach where all reactions, including coupling and deprotection, are carried out in a homogeneous solution. bachem.comamericanpeptidesociety.org This method is particularly advantageous for the large-scale synthesis of shorter peptides. bachem.com In solution-phase synthesis, coupling reagents are crucial for activating the carboxyl group of one amino acid to facilitate the formation of a peptide bond with the amino group of another. americanpeptidesociety.org Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. americanpeptidesociety.org
A significant challenge in solution-phase synthesis is the purification of the product after each step, which often requires chromatography or recrystallization. nih.gov To address this, innovative strategies like the Group-Assisted Purification (GAP) chemistry have been developed. The GAP strategy involves attaching a purification handle to the peptide, allowing for the easy removal of excess reagents and by-products by simple extraction, thereby avoiding traditional purification methods. nih.gov
Convergent approaches in solution-phase synthesis involve the preparation of smaller, protected peptide fragments, which are then coupled together to form the final, longer peptide chain. This can be more efficient for very long peptides as it allows for the purification of intermediate fragments, leading to a purer final product. peptide.com
Orthogonal Protection Strategies in Precursor Assembly
The successful synthesis of a dodecapeptide precursor, whether by solid-phase or solution-phase methods, is highly dependent on the use of an orthogonal protection strategy. nih.gov This strategy involves the use of multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others. nih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis, which is essential for complex modifications and cyclization. sigmaaldrich.com
For the α-amino group of the amino acids, the most common temporary protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed with a weak base like piperidine (B6355638). peptide.combachem.com
Side-chain protecting groups are chosen to be stable to the conditions used for Nα-deprotection but removable at a later stage. peptide.com In the Fmoc/tBu strategy, side-chain protecting groups are typically tert-butyl (tBu) based and are removed with a strong acid like TFA during the final cleavage from the resin. bachem.comnih.gov In the Boc/Bzl strategy, benzyl-based protecting groups are used for the side chains, which are removed by hydrogenolysis. peptide.com
For more complex syntheses, such as those involving side-chain to side-chain cyclization, additional orthogonal protecting groups are required. sigmaaldrich.comnih.gov For instance, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to both TFA and piperidine but can be selectively removed with hydrazine. sigmaaldrich.com Similarly, the acetamidomethyl (Acm) group is often used to protect the sulfhydryl group of cysteine and can be removed with iodine. mdpi.com The ability to selectively deprotect specific side chains while the peptide remains on the solid support is a powerful tool for site-specific modifications and the synthesis of complex cyclic structures. sigmaaldrich.com
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| 9-fluorenylmethoxycarbonyl | Fmoc | Piperidine (base) | Boc, tBu, Trt, Acm, Dde |
| tert-butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Fmoc, Bzl, Acm, Dde |
| tert-butyl | tBu | Trifluoroacetic acid (TFA) | Fmoc, Acm, Dde |
| Trityl | Trt | Trifluoroacetic acid (TFA) | Fmoc, Acm |
| Acetamidomethyl | Acm | Iodine | Fmoc, tBu, Trt |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Fmoc, tBu, Trt |
Chemical Cyclization Strategies for Linear Dodecapeptide Precursors
Once the linear dodecapeptide precursor has been synthesized and purified, the next critical step is the intramolecular cyclization to form the final cyclic structure. The strategy chosen for cyclization depends on the desired final topology of the peptide.
Head-to-Tail Macrolactamization
Head-to-tail cyclization, also known as macrolactamization, involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxylic acid of the linear peptide precursor. altabioscience.comnih.gov This is one of the most common strategies for peptide cyclization and results in a cyclic peptide where the backbone forms a continuous ring. altabioscience.com
The cyclization reaction is typically carried out under high dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. nih.gov The same coupling reagents used in linear peptide synthesis, such as HBTU, HATU, and PyBOP, are often employed for macrolactamization. altabioscience.com The efficiency of head-to-tail cyclization can be influenced by the peptide sequence, as the linear precursor must adopt a conformation that brings the N- and C-termini into proximity. altabioscience.comnih.gov Challenges in this process include the potential for epimerization at the C-terminal amino acid and the formation of cyclic dimers or higher-order oligomers. nih.gov
Cyclization can be performed either in solution after the linear peptide has been cleaved from the resin, or while the peptide is still attached to the solid support (on-resin cyclization). nih.govnih.gov On-resin cyclization can offer the advantage of pseudo-dilution, which can help to minimize intermolecular side reactions. nih.gov Another approach involves the use of self-cleaving linkers that facilitate cyclization and subsequent release of the cyclic peptide from the resin in a single step. researchgate.net
Side-Chain-to-Side-Chain Cyclization
Side-chain-to-side-chain cyclization involves the formation of a covalent bond between the side chains of two amino acids within the peptide sequence. altabioscience.compeptide.com This strategy allows for the creation of a wide variety of cyclic structures and can be used to introduce conformational constraints into the peptide. researchgate.net The type of bond formed depends on the functional groups present in the side chains of the chosen amino acids. altabioscience.com
A common example is the formation of a lactam bridge (an amide bond) between the side chain of an acidic amino acid, such as aspartic acid or glutamic acid, and a basic amino acid, like lysine (B10760008) or ornithine. peptide.comresearchgate.net This requires an orthogonal protection strategy where the side chains of these two amino acids can be selectively deprotected while the rest of the peptide remains protected. peptide.com
Another prevalent type of side-chain-to-side-chain cyclization is the formation of a disulfide bond between two cysteine residues. peptide.com This is achieved by the oxidation of the sulfhydryl groups of the cysteine side chains. The use of orthogonal protecting groups for the cysteine residues allows for the controlled formation of multiple disulfide bonds in a specific pattern. mdpi.com Other types of linkages, such as ether or thioether bonds, can also be formed between appropriately functionalized amino acid side chains. peptide.com
| Cyclization Type | Bond Formed | Amino Acids Involved (Examples) | Key Requirement |
| Head-to-Tail | Amide (Lactam) | N-terminal amino acid, C-terminal amino acid | High dilution, appropriate conformation |
| Side-Chain-to-Side-Chain (Lactam) | Amide (Lactam) | Aspartic acid/Glutamic acid and Lysine/Ornithine | Selective deprotection of side chains |
| Side-Chain-to-Side-Chain (Disulfide) | Disulfide | Two Cysteine residues | Oxidation of sulfhydryl groups |
| Side-Chain-to-Side-Chain (Ether) | Ether | Tyrosine or Hydroxyphenylglycine | Specific reaction conditions |
Head-to-Side-Chain and Tail-to-Side-Chain Cyclization
Head-to-side-chain and tail-to-side-chain cyclization strategies represent a significant deviation from the more common head-to-tail approach, offering alternative pathways to macrocyclization by forming a bond between a terminal end of the peptide and an amino acid side chain. sb-peptide.comaltabioscience.com This method is particularly valuable for creating unique peptide topographies, such as lariat (B8276320) structures where a cyclic portion is appended with a linear tail.
In tail-to-side-chain cyclization, the C-terminus of the peptide precursor forms a covalent bond with a reactive group on an amino acid side chain within the sequence. rsc.org A common implementation of this is the formation of a lactam bridge, where the C-terminal carboxyl group reacts with the amine group of a lysine or ornithine side chain. sb-peptide.comaltabioscience.com Conversely, head-to-side-chain cyclization involves the reaction of the N-terminal amine with a carboxyl-containing side chain of an amino acid like aspartic acid or glutamic acid. sb-peptide.comaltabioscience.com
A notable variation is the formation of "head-to-side-chain" cyclodepsipeptides, where the macrocycle is closed via an ester bond between the C-terminus and the β-hydroxyl group of a side chain, such as that found in threonine or serine. mdpi.comnih.gov These structures are often found in natural products of marine origin and present distinct synthetic challenges. mdpi.comnih.gov
Modern approaches have also utilized genetically encodable unnatural amino acids to facilitate these cyclizations. For instance, the incorporation of O-2-aminoethyl-tyrosine into a ribosomally derived peptide precursor has been shown to efficiently promote side-chain-to-C-terminus cyclization via an intein-mediated process. rsc.org Solid-phase synthesis techniques have also been adapted for these strategies, where the peptide is initially attached to the resin via a side chain, which then facilitates a resin-bound cyclization event. nih.gov
Catalyst-Mediated Cyclization Reactions
Catalysts play a crucial role in mediating the efficient formation of macrocycles from linear dodecapeptide precursors, often enabling reactions that would otherwise be slow or low-yielding. These methods provide powerful tools for creating diverse cyclic structures. A prominent example of catalyst-mediated cyclization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction involves the formation of a stable triazole ring by linking a precursor containing a terminal alkyne with one containing an azide, a process that is highly efficient and bioorthogonal. nih.gov
Another significant catalyst-driven method is ring-closing metathesis (RCM), which utilizes ruthenium or molybdenum catalysts to form a carbon-carbon double bond, thereby closing the macrocycle. While not detailed in the provided sources, it is a key strategy in modern peptide cyclization. nih.gov
In the context of forming the peptide backbone itself, various coupling reagents act as catalysts or activators to facilitate amide bond formation during cyclization. These reagents are broadly classified into carbodiimides, phosphonium (B103445) reagents (like PyBOP), and aminium/uronium–iminium reagents (like HATU). nih.gov The choice of reagent is critical for achieving high yields and minimizing side reactions. For example, PyBOP was successfully used in the synthesis of cyclomarin C, while a combination of HATU, Oxyma Pure, and other additives was preferred for the synthesis of teixobactin. nih.gov
Furthermore, biosynthetic catalysts are also employed in chemoenzymatic strategies. Thioesterase (TE) domains, for instance, can catalyze Claisen-type cyclizations, which result in the formation of a C-C bond to release a polyketide-like product. nih.gov
Chemoenzymatic Synthesis Approaches Utilizing Precursor Enzymes
Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to catalyze key steps in the synthesis of cyclic dodecapeptides, often overcoming the limitations of purely chemical methods. beilstein-journals.org A predominant approach involves the use of thioesterase (TE) domains derived from non-ribosomal peptide synthetase (NRPS) machinery. nih.govnih.gov In these systems, a linear peptide precursor, often synthesized via solid-phase peptide synthesis (SPPS), is activated as a C-terminal thioester, such as an N-acetylcysteamine (SNAC) thioester, which mimics the natural substrate. nih.govnih.gov The isolated TE domain then recognizes this precursor and catalyzes its intramolecular cyclization with high regioselectivity. beilstein-journals.orgnih.gov This method has been successfully applied to generate analogs of complex natural products like daptomycin (B549167) and tyrocidine A. beilstein-journals.orgnih.govuni-marburg.de
To streamline this process and avoid side reactions associated with activating the peptide in solution, a method has been developed where linear peptides are synthesized on a solid support linked via a C-terminal diol ester. nih.gov Upon cleavage from the resin, the resulting diol ester can be directly used as a substrate for NRP cyclases, such as SurE or the TycC-TE domain, for efficient head-to-tail cyclization. nih.govgoogle.com
Other enzyme classes are also involved in the processing of cyclic peptide precursors. In the biosynthesis of cyclotides in plants, papain-like cysteine proteases and asparaginyl endopeptidases play crucial roles. nih.gov The papain-like proteases are responsible for the N-terminal cleavage of the linear precursor from its parent protein, preparing it for the final head-to-tail cyclization step, which is catalyzed by asparaginyl endopeptidases. nih.gov
| Enzyme Class | Role in Cyclization | Precursor Type | Example Product(s) |
| Thioesterase (TE) Domains | Catalyzes macrocyclization (lactamization/lactonization) | Linear peptide-thioester (e.g., SNAC) | Tyrocidine A, Daptomycin analogs beilstein-journals.orgnih.gov |
| Penicillin-binding protein-type TE (PBP-type TE) | Catalyzes head-to-tail cyclization | Linear peptide-diol ester | Various short cyclic peptides nih.govgoogle.com |
| Asparaginyl Endopeptidases | Catalyzes final head-to-tail amide bond formation | Processed linear peptide precursor | Cyclotides (e.g., Kalata B1) nih.gov |
| Papain-like Cysteine Proteases | N-terminal cleavage to release the linear precursor | Fused precursor protein | Processed cyclotide precursor nih.gov |
Overcoming Synthetic Challenges in Precursor Cyclization and Macrocycle Formation
The synthesis of cyclic dodecapeptides is frequently complicated by challenges inherent to macrocyclization, including unfavorable conformational biases, ring strain, and competing side reactions like racemization and oligomerization.
Control of Conformational Biases and Ring Strain
A primary obstacle in macrocyclization is the significant entropic penalty associated with bringing the two ends of a flexible linear precursor together. researchgate.net To overcome this, strategies are employed to "pre-organize" the linear peptide into a conformation that resembles the transition state for cyclization. This reduces the conformational freedom of the linear chain and favors the desired intramolecular reaction. nih.govresearchgate.net
Several methods are used to induce this pre-organization:
Turn-Inducing Elements: The incorporation of specific amino acids or modifications that promote bends or turns in the peptide backbone is a common strategy. These include the use of proline residues, D-amino acids, or N-methylated amino acids. nih.gov
Pseudoprolines: A more advanced technique involves the use of pseudoprolines, which are derived from serine or threonine residues. researchgate.net These structures introduce a potent turn-inducing kink in the peptide chain, facilitating cyclization even at high concentrations. A key advantage is that the pseudoproline can be converted back to the original serine or threonine residue under acidic conditions after the macrocycle has been formed. researchgate.net
Computational Design: Modern approaches may utilize computational techniques to predict the conformational propensities of different linear precursors, allowing for the rational design of sequences that are predisposed to cyclize efficiently. researchgate.netrsc.org
By controlling the conformation of the precursor, not only is the efficiency of the cyclization reaction improved, but the formation of strained, high-energy macrocycles is also minimized.
Mitigation of Racemization and Oligomerization
Two of the most common and detrimental side reactions during macrocyclization are racemization at the C-terminal amino acid and the formation of intermolecular oligomers.
Racemization refers to the loss of stereochemical integrity at the α-carbon of the C-terminal amino acid during its activation for the cyclization reaction. altabioscience.com This can lead to a mixture of diastereomers that are difficult to separate and may have different biological activities. Several tactics are employed to suppress this side reaction:
Coupling Additives: The addition of reagents such as 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt) to the coupling reaction mixture can effectively minimize racemization. nih.govpeptide.comresearchgate.net
Strategic Residue Choice: Whenever possible, selecting a non-chiral amino acid like glycine (B1666218) for the C-terminal position completely avoids the problem of racemization at that site. mdpi.com
Optimized Reaction Conditions: In microwave-enhanced peptide synthesis, using a hindered base such as collidine has been shown to reduce the formation of the D-isomer of cysteine during coupling. researchgate.net Novel methods like Native Peptide Cyclization (NPC) have also been developed to achieve ring closure with minimal epimerization. nih.gov
Oligomerization , including dimerization and the formation of higher-order polymers, is an intermolecular reaction that directly competes with the desired intramolecular cyclization. nih.gov The primary method to favor cyclization over oligomerization is to perform the reaction under high-dilution conditions . By significantly lowering the concentration of the linear precursor (e.g., to 0.005 M), the probability of two different molecules reacting with each other is greatly reduced, while the intramolecular reaction is unaffected. researchgate.net
While effective, high dilution can be impractical for large-scale synthesis. This has led to the development of alternative strategies, such as the "CyClick" method, which utilizes a reaction that is exclusively intramolecular and thus prevents the formation of oligomers even at high concentrations (up to 25 mM). researchgate.net Additionally, studies have shown that in certain cases, solution-phase cyclization may lead to less dimerization compared to solid-phase approaches. nih.gov
| Challenge | Mitigation Strategy | Specific Method/Reagent |
| Racemization | Use of additives | 1-hydroxybenzotriazole (HOBt), HOAt nih.govpeptide.com |
| Strategic amino acid placement | C-terminal Glycine mdpi.com | |
| Optimized reaction conditions | Use of hindered bases (e.g., collidine) researchgate.net | |
| Oligomerization | Reduce intermolecular reactions | High-dilution conditions researchgate.net |
| Intramolecular-focused chemistry | "CyClick" strategy researchgate.net | |
| Phase of reaction | Solution-phase cyclization over solid-phase nih.gov |
Structural and Conformational Analysis of Cyclic Dodecapeptide Precursors and Derivatives
Advanced Spectroscopic Characterization Methods for Precursor Conformation and Cyclization Outcomes
A suite of sophisticated spectroscopic techniques is utilized to analyze the conformation of linear dodecapeptide precursors and to confirm the successful cyclization into their macrocyclic forms. These methods provide detailed information at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgnih.gov For cyclic dodecapeptide precursors, NMR provides unparalleled insights into the conformational preferences that can dictate cyclization efficiency and the final structure of the macrocycle.
Key NMR parameters used in the conformational analysis of peptides include:
Nuclear Overhauser Effect (NOE): The NOE provides information about the spatial proximity of protons within the peptide. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons, making it a sensitive probe of internuclear distances up to approximately 5 Å. Analysis of NOE patterns helps to define the peptide's folding and tertiary structure. acs.org
Rotating-frame Overhauser Effect (ROE): Similar to NOE, ROE is used to measure interproton distances, particularly for molecules in the intermediate tumbling regime where NOEs can be weak or absent. acs.org
J-coupling Constants: These scalar couplings between nuclei provide information about dihedral angles, which are crucial for defining the peptide backbone and side-chain conformations. nih.gov Three-bond J-couplings (³J) are particularly informative and are often used in conjunction with the Karplus equation to restrain torsional angles during structure calculations. nih.govmdpi.com
Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's conformation. Deviations from random coil chemical shifts can indicate the presence of secondary structure elements like helices or turns. rsc.org
However, studying flexible peptides like linear precursors can be challenging due to conformational averaging, which can lead to sparse or weak NOE/ROE signals. acs.org To overcome these limitations, advanced techniques and computational methods are often employed. For instance, combining NMR data with molecular dynamics (MD) simulations can provide a more comprehensive picture of the conformational ensemble sampled by the peptide in solution. mdpi.comrsc.org This integrated approach, sometimes referred to as CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles), utilizes MD to generate conformer families and density functional theory (DFT) to predict their NMR chemical shifts, which are then compared to experimental data. rsc.org
| NMR Parameter | Information Provided | Application in Dodecapeptide Analysis | Challenges and Considerations |
|---|---|---|---|
| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (up to ~5 Å) | Defining global folds and tertiary structure of precursors and cyclic forms. | Weak or absent in flexible molecules due to conformational averaging. acs.org |
| Rotating-frame Overhauser Effect (ROE) | Through-space distances between protons, useful for intermediate-sized molecules. | Complements NOE data, especially when NOEs are ambiguous. acs.org | Can be complex to interpret due to contributions from both direct and indirect effects. |
| ³J-Coupling Constants | Dihedral angles (φ, ψ, χ) via Karplus equation. | Determining backbone and side-chain torsion angles, identifying secondary structures like β-turns. mdpi.com | Karplus relationship is empirical and can be influenced by other factors. |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure. | Identifying helical or extended conformations by comparing to random coil values. rsc.org | Can be influenced by solvent and temperature, requiring careful referencing. |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. americanpeptidesociety.orgyoutube.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures. americanpeptidesociety.org
α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org
β-sheets exhibit a negative band near 218 nm and a positive band around 195 nm. libretexts.org
Random coils or unordered structures lack strong characteristic bands and show a negative minimum below 200 nm. americanpeptidesociety.org
For cyclic dodecapeptide precursors, CD spectroscopy is invaluable for monitoring conformational changes upon cyclization. Linear peptides often exhibit spectra characteristic of random coils in aqueous solutions. researchgate.net However, upon successful cyclization, the conformational constraints imposed by the macrocycle can induce the formation of ordered secondary structures, such as β-turns or short helical segments, which are reflected in the CD spectrum. researchgate.net
The technique can also be used to study how the peptide's conformation is influenced by its environment, such as changes in solvent polarity. For example, the addition of solvents like trifluoroethanol (TFE) can often induce helical structures in peptides that are otherwise disordered in water. researchgate.net By comparing the CD spectra of the linear precursor and the final cyclic product under various conditions, researchers can gain insights into the pre-organization of the linear peptide and the conformational consequences of cyclization. researchgate.netresearchgate.net
Mass spectrometry (MS) is an essential analytical tool for confirming the successful cyclization of a linear dodecapeptide precursor. The primary confirmation comes from the mass-to-charge (m/z) ratio of the product. A successful head-to-tail cyclization results in the loss of a water molecule (18 Da) from the linear precursor. Therefore, the molecular weight of the cyclic product will be 18 Da less than that of the corresponding linear peptide.
Modern MS techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are soft ionization methods that allow for the analysis of intact biomolecules like peptides with high accuracy. americanpeptidesociety.org
ESI-MS is particularly well-suited for analyzing peptides in solution and can be coupled with liquid chromatography (LC) for online separation and analysis. americanpeptidesociety.orgrsc.org
MALDI-TOF MS is a rapid and sensitive technique, often used for high-throughput analysis of peptide mixtures. americanpeptidesociety.orgrsc.org
Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm its cyclic nature. The fragmentation patterns of cyclic peptides in MS/MS are distinct from those of their linear counterparts. rsc.orgmdpi.com Linear peptides typically produce a series of b- and y-ions corresponding to fragments containing the N- and C-terminus, respectively. In contrast, fragmentation of a cyclic peptide requires two bond cleavages to open the ring, leading to more complex fragmentation patterns that can be used to deduce the amino acid sequence and confirm the cyclic structure. rsc.orgnih.gov Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the ion's size and shape, which can be used to distinguish between linear and cyclic isomers. rsc.orgnih.gov
While NMR and CD spectroscopy provide valuable information about peptide conformation in solution, X-ray crystallography offers the unique ability to determine the precise, high-resolution three-dimensional structure of a molecule in the solid state. This technique involves crystallizing the peptide and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined.
Obtaining a crystal structure of a cyclic dodecapeptide provides an unambiguous view of its conformation, including the precise arrangement of the backbone and side chains, as well as the presence and geometry of intramolecular hydrogen bonds that stabilize the structure. This information is invaluable for understanding structure-activity relationships and for validating computational models.
However, obtaining high-quality crystals of peptides can be challenging, particularly for flexible molecules. Furthermore, the conformation observed in the crystal may not always be representative of the ensemble of conformations present in solution. Despite these challenges, when successful, X-ray crystallography provides the most detailed and accurate structural information available.
Conformational Dynamics and Energy Landscape of Linear Precursors and Cyclic Forms
Linear dodecapeptide precursors are typically highly flexible molecules that exist as a dynamic ensemble of conformations in solution. mdpi.com The process of cyclization involves a transition from this disordered state to a more conformationally restricted cyclic form. Understanding the conformational dynamics and the associated energy landscape of both the linear and cyclic species is crucial for comprehending the factors that govern cyclization efficiency and the final structure of the macrocycle.
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space available to a peptide. researchgate.netyoutube.com By simulating the motions of atoms over time, MD can provide a detailed picture of the peptide's flexibility, identify the most populated conformational states, and map the energy landscape that governs the transitions between these states. researchgate.net
For linear precursors, MD simulations can reveal the presence of transient secondary structures or specific turns that may act as "pre-organized" conformations, facilitating the cyclization reaction by bringing the N- and C-termini into proximity. The energy landscape of a linear peptide is typically characterized by multiple shallow energy minima, corresponding to a variety of accessible conformations.
Upon cyclization, the conformational freedom of the peptide is significantly reduced, leading to a more rugged energy landscape with deeper energy minima corresponding to a smaller number of stable conformations. acs.org The difference in the conformational entropy between the flexible linear precursor and the rigid cyclic product is a key thermodynamic factor in the cyclization process.
Influence of Amino Acid Residues and Modifications on Precursor and Macrocycle Conformation
Proline residues, with their unique cyclic side chain, introduce significant conformational constraints, often inducing β-turns in the peptide backbone. The cis-trans isomerization of the X-Pro peptide bond can also lead to multiple conformations.
Glycine (B1666218) , lacking a side chain, provides a high degree of local flexibility, allowing the peptide backbone to adopt conformations that would be sterically hindered for other amino acid residues. This flexibility can be crucial for accommodating tight turns in a macrocycle.
N-methylation of backbone amide nitrogens is a common modification that can significantly impact conformation. By removing the amide proton, N-methylation eliminates a hydrogen bond donor, which can disrupt secondary structures like helices and sheets. However, it can also favor specific turn conformations and increase the peptide's metabolic stability and membrane permeability. acs.org
Disulfide bridges , formed by the oxidation of two cysteine residues, can be used to create an additional cyclic constraint within the dodecapeptide, further rigidifying the structure and defining its conformation.
By strategically incorporating these and other amino acid residues and modifications, peptide chemists can manipulate the conformational landscape of a dodecapeptide precursor to favor a desired cyclization outcome and to produce a final macrocycle with a specific, biologically active conformation. mdpi.com
Metal Ion Coordination and Supramolecular Assembly of Cyclic Dodecapeptides Derived from Precursors
The inherent structural preorganization of cyclic peptides makes them exceptional candidates for coordinating with metal ions. uq.edu.auuq.edu.au This interaction is not merely a simple binding event but often serves as a powerful tool to direct the self-assembly of these molecules into highly ordered, functional supramolecular structures. The activity of many naturally occurring cyclic peptides can be moderated or enhanced by complexation with metal ions, including alkali, alkaline earth, and transition metals. uq.edu.auuq.edu.auresearchgate.net By strategically incorporating specific amino acid residues into the cyclic dodecapeptide backbone, researchers can dictate the coordination geometry and, consequently, the architecture of the resulting assembly.
The coordination of metal ions with cyclic dodecapeptide derivatives is primarily governed by the side chains of the constituent amino acids. Residues such as histidine, with its imidazole (B134444) group, and glutamic acid, with its carboxylate group, are commonly employed as metal-binding sites. acs.org The metal ion acts as a linker or a template, bridging multiple peptide units through coordination bonds. This process can induce or stabilize specific conformations of the peptide rings, facilitating intermolecular interactions like hydrogen bonding and hydrophobic interactions, which drive the formation of larger aggregates. nih.govrsc.org
Detailed research has demonstrated the ability to create crystalline coordination polymers by combining symmetric cyclic peptides with transition metals. acs.org In one such study, a cyclic dodecapeptide featuring histidine and glutamic acid residues was designed to coordinate with cobalt (II) ions. The resulting crystal structure revealed that each Co²⁺ cation was octahedrally coordinated to three histidine residues from three different peptide molecules and three water molecules. acs.org This specific coordination geometry led to the formation of 2D planes with three-fold symmetry. These planes then stack upon one another at a 60-degree offset, creating a well-defined, crystalline material. Interestingly, while the glutamic acid residues were intended to participate in coordination, they were found to fill the crystal pores instead, highlighting the complex interplay of forces that govern the final structure. acs.org
In another approach, the coordination of metal ions has been utilized to enhance the biological activity of cyclic lipopeptides through supramolecular self-assembly. A study involving cyclic lipopeptides derived from Bacillus subtilis showed that chelation with calcium (Ca²⁺) and zinc (Zn²⁺) ions prompted their assembly into robust antimicrobial complexes. nih.gov Spectroscopic analysis indicated that metal coordination amplified hydrophobic and intermolecular electrostatic interactions. This, in turn, promoted the formation of secondary structures rich in β-sheets, which are crucial for their membrane-disrupting antimicrobial activity. nih.gov
The interaction with copper (II) ions has also been shown to induce the self-assembly of cyclic peptides. For instance, histidine-rich cyclic peptides can bind Cu²⁺ with high affinity. rsc.org This coordination, involving an average of two histidine residues per Cu²⁺ ion, can promote aggregation and the formation of various structures, including amyloid-like fibrils and spherical particles, depending on the concentration of the metal ion. rsc.org
The following table summarizes key research findings on the metal-ion-driven assembly of cyclic peptides.
| Cyclic Peptide System | Metal Ion(s) | Coordinating Residues | Coordination Geometry / Details | Resulting Supramolecular Assembly | Reference(s) |
| Symmetric Cyclic Dodecapeptide | Co²⁺ | Histidine | Octahedral coordination with three histidines and three water molecules per Co²⁺ ion. | 2D crystalline planes with 3-fold symmetry, stacked at a 60° offset. | acs.org |
| Cyclic Lipopeptides (from Bacillus subtilis) | Ca²⁺, Zn²⁺ | Not specified (likely carboxyl groups) | Enhances hydrophobic and intermolecular electrostatic interactions. | β-sheet-rich antimicrobial complexes. | nih.gov |
| Histidine-Rich Cyclic D,L-α-Peptide | Cu²⁺ | Histidine | Cu²⁺ is coordinated on average by two histidine residues. | Amyloid-like fibrillar structures or spherical particles, depending on Cu²⁺ concentration. | rsc.org |
These examples underscore the versatility of using metal ion coordination as a strategy to guide the supramolecular assembly of cyclic dodecapeptide precursors and their derivatives. This approach allows for the rational design and construction of novel nanomaterials with tailored structures and functions. acs.orgrsc.org
Biological Roles and Molecular Mechanisms Involving Cyclic Dodecapeptide Precursors and Their Derivatives
Inter-Microbial Communication and Quorum Sensing Systems
Cyclic peptides, including derivatives of dodecapeptide precursors, are significant signaling molecules in inter-microbial communication, particularly through quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. nih.gov This process relies on the production and detection of signaling molecules called autoinducers. nih.govmdpi.com
Cyclic dipeptides, the smallest class of cyclic peptides, have been identified as novel autoinducers in the QS systems of various bacteria. nih.gov For instance, in a novel QS system discovered in Serratia odorifera, several cyclic dipeptides, such as cyclo(Pro-Phe) and cyclo(Pro-Tyr), function as autoinducers. nih.gov These molecules can regulate a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic synthesis. mdpi.comnih.gov
The role of cyclic peptides in QS is not limited to acting as signaling molecules. Some cyclic peptides function as QS inhibitors (QSIs), which disrupt bacterial communication. mdpi.com They can achieve this by interfering with the synthesis of autoinducers, promoting their degradation, or blocking the binding of autoinducers to their cognate receptors. mdpi.com For example, the cyclic dipeptide cyclo(L-Trp-L-Ser), isolated from the marine bacterium Rheinheimera aquimaris, has demonstrated anti-QS activity against pathogens like Pseudomonas aeruginosa. mdpi.com This inhibitory action makes cyclic peptides promising candidates for developing anti-virulence agents that can combat bacterial infections without promoting antibiotic resistance. mdpi.com
The structural stability and diversity of the cyclic peptide framework make them well-suited for functioning as specific signaling molecules or inhibitors within complex microbial communities. mdpi.com Their involvement in QS highlights a sophisticated level of chemical communication between microorganisms, influencing microbial ecology and host-microbe interactions.
Enzymatic Modulation and Protein-Protein Interactions
The biosynthesis and modification of cyclic dodecapeptides are governed by specific enzymatic pathways. A key step in the formation of many cyclic dodecapeptides from their linear precursors is macrocyclization, a process often catalyzed by specialized enzymes. For example, the biosynthesis of the highly methylated cyclic dodecapeptides omphalotin A and lentinulin A, known for their nematocidal activity, involves prolyl oligopeptidases. uniprot.orguniprot.org In Omphalotus olearius and Lentinula edodes, the enzymes OphP and LedP, respectively, are responsible for excising the core peptide from a larger precursor protein (OphMA and LedMA) and catalyzing its head-to-tail cyclization. uniprot.orguniprot.orgproteopedia.org This process occurs in a two-step fashion, involving sequential cleavage at the N-terminus and C-terminus of the core peptide, leading to its cyclization. uniprot.orguniprot.org
Beyond their biosynthesis, cyclic peptides are recognized as potent modulators of enzymatic activity and protein-protein interactions (PPIs). nih.govlongdom.org Their conformationally constrained structures offer distinct advantages over linear peptides, including increased stability, higher target affinity, and improved specificity. nih.govrjpbr.comtufts.edu These properties allow cyclic peptides to effectively target the large, flat, and often featureless surfaces that characterize many PPI interfaces, which are notoriously difficult to modulate with traditional small molecules. nih.govresearchgate.net
Cyclic peptides can disrupt essential PPIs involved in various disease processes. nih.govlongdom.org For instance, the natural cyclic peptide Cyclosporine A exerts its immunosuppressive effects by modulating the PPI between cyclophilin and calcineurin. longdom.org The rigid structure of cyclic peptides reduces the entropic penalty upon binding to a target protein, contributing to their high affinity. nih.gov This ability to selectively interfere with specific PPIs makes cyclic peptides a valuable class of molecules for therapeutic development in areas such as oncology, infectious diseases, and autoimmunity. nih.govnih.gov
Table 1: Enzymes in Cyclic Dodecapeptide Biosynthesis
| Enzyme | Organism | Cyclic Dodecapeptide Product | Function | Reference |
|---|---|---|---|---|
| OphP (Prolyl oligopeptidase) | Omphalotus olearius | Omphalotin A | Excises and catalyzes the macrocyclization of the methylated core peptide of OphMA. | uniprot.org |
| LedP (Prolyl oligopeptidase) | Lentinula edodes | Lentinulin A | Excises and catalyzes the macrocyclization of the methylated core peptide of LedMA. | uniprot.org |
Cellular Interaction Mechanisms of Cyclic Dodecapeptides
The biological activities of cyclic dodecapeptides are fundamentally linked to their interactions with cellular structures, most notably the cell membrane. nih.gov Many cyclic peptides, particularly those with antimicrobial or anticancer properties, are cationic and amphipathic, allowing them to selectively interact with and disrupt microbial or cancerous cell membranes. researchgate.netnih.gov
The initial interaction is often driven by electrostatic attraction between the positively charged residues of the peptide and negatively charged components on the target cell surface, such as phospholipids (B1166683) (e.g., phosphatidylglycerol) or glycosaminoglycans. nih.govnih.gov This initial binding is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, which disrupts the membrane's integrity. nih.govuni-freiburg.de This disruption can lead to several outcomes, including the formation of pores, increased membrane permeability, and ultimately, cell lysis and death. nih.govresearchgate.netnih.gov
The selectivity of these peptides for microbial or cancer cells over healthy host cells is attributed to differences in membrane composition. researchgate.net Cancer cell membranes, for example, have a higher external exposure of negatively charged phosphatidylserine (B164497) moieties compared to non-malignant cells. researchgate.net Similarly, bacterial membranes are rich in anionic phospholipids, providing a selective target for cationic cyclic peptides. nih.gov
Beyond direct membrane permeabilization, cyclic dodecapeptides can engage with specific cell surface receptors to elicit a biological response. nih.gov For example, the cyclic peptide TC14012 interacts with the chemokine receptor CXCR7, activating its signaling pathway. nih.gov Some peptides can also be internalized by cells, where they may interact with intracellular targets to induce effects such as apoptosis or modulation of signaling pathways. nih.gov The specific mechanism of cellular interaction depends on the peptide's structure, the composition of the target cell membrane, and the presence of specific receptors. uni-freiburg.denih.gov
Bioactivity Profiles in Specific Biological Contexts
Certain cyclic dodecapeptides produced by fungi have demonstrated potent and selective activity against plant-parasitic nematodes, which are major agricultural pests. uniprot.orguniprot.org Prominent examples include omphalotin A, isolated from the Jack o'lantern mushroom (Omphalotus olearius), and lentinulin A, from the Shiitake mushroom (Lentinula edodes). uniprot.orguniprot.org
These compounds exhibit significant nematocidal effects against root-knot nematodes like Meloidogyne incognita. uniprot.orguniprot.org Research has shown that omphalotins and lentinulin A display strong and selective activity against these nematodes while showing no significant phytotoxic, antibacterial, or antifungal effects at similar concentrations. uniprot.orguniprot.org This high degree of selectivity makes them attractive candidates for the development of novel, environmentally friendly biocontrol agents for managing nematode infestations in agriculture. nih.gov The biosynthesis of these complex molecules involves a multi-step process culminating in the cyclization of a linear precursor peptide by a dedicated prolyl oligopeptidase enzyme. uniprot.orguniprot.orgproteopedia.org
Cyclic peptides, including dodecapeptides and their derivatives, are a significant class of antimicrobial agents with a broad spectrum of activity. nih.govmdpi.com They are effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govmdpi.com The marine environment, in particular, has proven to be a rich source of antimicrobial cyclic peptides with unique structures. mdpi.com
The primary mechanism of action for many antimicrobial cyclic peptides is the disruption of the microbial cell membrane. nih.govmdpi.com Their amphipathic nature allows them to interact with and permeate the lipid bilayer, leading to leakage of cellular contents and cell death. nih.govnih.gov This physical mode of action is considered less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways. researchgate.net
Numerous studies have identified and characterized cyclic peptides with potent antimicrobial properties. For example, cyclic decapeptides like BPC194 have shown strong antibacterial activity with low toxicity to mammalian cells. researchgate.netnih.gov Other cyclic dipeptides, such as cyclo(Pro-Trp) and cyclo(Phe-Pro), have demonstrated broad-spectrum antibacterial properties, while cyclo(Trp-Pro) and cyclo(Trp-Trp) exhibit significant antifungal activity. nih.gov
Table 2: Examples of Antimicrobial Cyclic Peptides
| Compound Name | Source | Antimicrobial Spectrum | Reference |
|---|---|---|---|
| Cyclo(Pro-Trp) | Synthetic | Broad-spectrum antibacterial | nih.gov |
| Cyclo(Phe-Pro) | Synthetic | Broad-spectrum antibacterial | nih.gov |
| Cyclo(Trp-Trp) | Synthetic | Broad-spectrum antifungal | nih.gov |
| BPC194 | Synthetic Library | Potent antibacterial activity | researchgate.net |
| Viscosin | Pseudomonas spp. | Gram-positive bacteria | nih.gov |
| Cyclo(L-Leu-D-Arg) | Bacillus cereus | Antifungal (e.g., Cryptococcus neoformans) | nih.gov |
In addition to their direct antimicrobial effects, many cyclic peptides function as immunomodulators, influencing the host's innate and adaptive immune responses. rjpbr.comnih.gov These peptides, often categorized as host defense peptides (HDPs), can orchestrate the immune response to infection and inflammation. nih.govnih.gov
The immunomodulatory functions of cyclic peptides are diverse. They can act as chemoattractants, recruiting immune cells such as monocytes, neutrophils, and T-cells to the site of infection or injury. nih.govnih.gov For example, the cathelicidin (B612621) LL-37, a human HDP, is a known chemoattractant for various immune cells. nih.gov Furthermore, these peptides can stimulate the production and release of cytokines and chemokines, which are key signaling molecules that regulate the intensity and duration of the immune response. nih.govmdpi.com
Some cyclic peptides also possess anti-endotoxic properties, capable of binding to and neutralizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that can trigger a potent inflammatory response. nih.gov This action helps to mitigate the harmful effects of excessive inflammation during bacterial infections. By bridging the gap between direct pathogen killing and modulation of the host immune system, cyclic peptides play a critical role in host defense. nih.gov Their ability to enhance immune function makes them promising therapeutic agents for treating infections and inflammatory conditions. rjpbr.comfrontiersin.org
Engineering and Design of Cyclic Dodecapeptide Precursors and Analogues
Genetic Engineering of Biosynthetic Pathways for Precursor Modification
Genetic engineering provides powerful tools to manipulate the biosynthetic machinery responsible for producing cyclic dodecapeptide precursors, enabling the creation of novel analogues and the enhancement of production yields.
Directed evolution and rational mutagenesis are key strategies for modifying the genes that encode the enzymatic machinery for precursor biosynthesis, particularly non-ribosomal peptide synthetases (NRPSs). These techniques allow for the alteration of substrate specificity and the introduction of novel functionalities.
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This has been successfully applied to generate novel cyclic peptides with specific biological activities. github.comelsevierpure.comnih.gov For instance, mRNA display technologies like Scanning Unnatural Protease Resistant (SUPR) mRNA display have been used to develop macrocyclic peptides that target specific proteins. github.comelsevierpure.comnih.gov
Rational mutagenesis, on the other hand, involves making specific, targeted changes in the DNA sequence of a gene. This approach has been used to alter the function of NRPSs. For example, by mutagenizing the adenylation (A) domain of an NRPS, which is responsible for selecting the amino acid monomer, it is possible to incorporate different amino acids into the peptide backbone, leading to the production of novel cyclic peptide derivatives. nih.govresearchgate.net Structure-guided mutagenesis of terpene synthases has also proven effective in modifying enzyme function to produce new terpene structures, a strategy that can be conceptually applied to peptide biosynthesis. acs.org
A summary of representative studies on the directed evolution and rational mutagenesis of enzymes involved in the biosynthesis of peptide precursors is presented in the table below.
| Enzyme/System | Methodology | Objective | Outcome | Reference |
| Nonribosomal Peptide Synthetase (AdmK) | Site-directed mutagenesis | Generate new andrimid (B1212256) derivatives | Production of two new derivatives with altered antibacterial specificity. | nih.gov |
| Macrocyclic Peptides targeting LC3 | Scanning Unnatural Protease Resistant (SUPR) mRNA display | Develop inhibitors of autophagy | Identification of macrocyclic peptides with mid-nanomolar binding affinities to LC3A and LC3B. | github.comelsevierpure.comnih.gov |
| E. coli transcription factor AraC | Directed evolution | Improve compatibility with the LacI–Plac system | 10-fold increase in sensitivity to arabinose and reduced crosstalk. | caltech.edu |
| Sesterterpene synthase (StvirS) | Structure-guided rational design | Generate novel sesterterpenes | Creation of 23 enzyme variants producing 13 new sesterterpenes. | acs.org |
This table is interactive. Click on the headers to sort the data.
Pathway engineering focuses on optimizing the metabolic pathways within a host organism to increase the production of the desired cyclic dodecapeptide precursor. This can involve several strategies, including balancing metabolic flux, overexpressing key enzymes, and eliminating competing pathways. nih.gov
Metabolic engineering has been successfully applied to increase the production of various natural products, including cyclic peptides. researchgate.net For example, in the production of the cyclic dodecapeptide bacitracin, engineering the metabolic pathways to increase the supply of precursor amino acids has been shown to enhance yield. researchgate.net Similarly, engineered Escherichia coli strains have been developed to produce complex indole (B1671886) alkaloids by assembling a de novo biosynthetic pathway composed of enzymes from different organisms. jpt.comresearchgate.net In one such study, the production of (-)-dehydrobrevianamide E was increased by enhancing the intracellular pools of NADPH. jpt.comresearchgate.net
Key strategies in pathway engineering for enhanced precursor production include:
Optimization of Precursor Supply: Increasing the intracellular concentration of the amino acid building blocks.
Enhancing Enzyme Expression: Overexpressing the genes encoding the biosynthetic enzymes.
Balancing Metabolic Networks: Ensuring a smooth flow of metabolites through the pathway to the final product. nih.gov
Heterologous Expression: Moving the biosynthetic pathway into a host organism that is more amenable to genetic manipulation and large-scale fermentation.
Rational Design and Combinatorial Approaches for Precursor Diversity
Rational design and combinatorial biosynthesis are powerful approaches for generating libraries of cyclic dodecapeptide precursors with diverse structures and functions.
Rational design of cyclic peptides involves the use of structural information and computational modeling to design peptides with specific properties. nih.govnih.govresearchgate.net This can include designing peptides that mimic the structure of a known protein loop or that are optimized to bind to a specific biological target. nih.gov
Combinatorial biosynthesis takes advantage of the modular nature of many biosynthetic pathways to create novel natural product analogues. nih.govnih.govrug.nlrsc.org In the context of cyclic dodecapeptides, this can involve swapping domains or modules between different NRPSs to generate a library of new peptide sequences. nih.govwur.nl This approach has been successfully used to generate novel lipopeptide antibiotics by exchanging modules between the biosynthetic pathways of daptomycin (B549167) and A54145E. nih.gov Precursor-directed biosynthesis is another combinatorial strategy that involves feeding non-native building blocks to a microbial culture to have them incorporated into the final product. nih.gov
The generation of cyclic peptide libraries through chemical synthesis also allows for the creation of a diverse collection of molecules for screening. jpt.com These libraries can be designed with various cyclization strategies to explore a wide range of conformations. jpt.com
Computational Approaches for Precursor and Macrocycle Design
Computational methods are becoming increasingly integral to the design of cyclic dodecapeptides, from predicting the structure of their linear precursors to the de novo design of novel macrocycles. nih.govresearchgate.net
Understanding the conformational preferences of the linear dodecapeptide precursor is crucial for predicting its propensity to cyclize and the likely conformation of the resulting macrocycle. researchgate.netresearchgate.netnih.govfigshare.comacs.org Computational tools can be used to perform conformational sampling of the linear precursor to identify low-energy conformations that are amenable to cyclization. nih.govfigshare.comacs.org
Various computational methods are employed for this purpose, including molecular dynamics (MD) simulations, which can simulate the dynamic behavior of the peptide over time. digitellinc.comrsc.org Machine learning models trained on MD simulation data are also emerging as a powerful tool for rapidly predicting the structural ensembles of cyclic peptides. digitellinc.comrsc.org However, accurately predicting the conformations of cyclic peptides remains a significant challenge due to their flexibility and the potential for multiple stable conformations in solution. nih.govresearchgate.netrsc.org
De novo design aims to create entirely new cyclic dodecapeptide sequences and structures with desired properties, without relying on a known template. researchgate.netnih.govbiorxiv.org This is a rapidly advancing field that leverages computational algorithms to explore the vast chemical space of possible cyclic peptides.
Several computational platforms have been developed for the de novo design of cyclic peptides. For example, CycDockAssem is a platform that generates head-to-tail cyclic peptides from oligopeptide fragments. nih.gov CYC_BUILDER utilizes a reinforcement learning-based fragment growing method to assemble and cyclize peptide fragments into diverse cyclic peptide binders. biorxiv.org
Deep learning-based approaches, such as modified versions of AlphaFold, are also being developed for the accurate structure prediction and design of cyclic peptides. jpt.comsemanticscholar.orgnih.gov These methods have shown remarkable accuracy in predicting the structures of native cyclic peptides and have been used to design novel sequences that fold into desired structures with high confidence. semanticscholar.orgnih.gov The integration of these powerful predictive models into design workflows is expected to accelerate the discovery of new cyclic dodecapeptides with therapeutic potential. jpt.comnih.gov
A selection of computational tools and platforms for cyclic peptide design is highlighted in the table below.
| Tool/Platform | Functionality | Key Features | Reference |
| CYCLOPEp Builder | Design, simulation, and visualization of cyclic peptides and nanotubes. | User-friendly web interface, supports various force fields for Molecular Dynamics simulations. | nih.gov |
| cyclicpeptide | Python package for cyclic peptide drug design. | Includes Structure2Sequence, Sequence2Structure, GraphAlignment, and PropertyAnalysis tools. | oup.com |
| cPEPmatch | Python tool to find cyclic peptides that mimic proteins. | Matches motifs based on Cα carbon distances and superimposes structures. | github.com |
| AlphaFold (modified) | Structure prediction and de novo design of cyclic peptides. | Deep learning-based model with high accuracy for structure prediction. | jpt.comsemanticscholar.orgnih.gov |
| CycDockAssem | De novo design of cyclic peptide binders. | Assembles cyclic peptides from a library of oligopeptide fragments. | nih.gov |
| CYC_BUILDER | De novo design of cyclic peptide binders. | Reinforcement learning-based fragment growing and cyclization. | biorxiv.org |
| HighFold2 | Structure prediction of cyclic peptides containing unnatural amino acids. | Built upon the AlphaFold-Multimer framework to handle non-canonical residues. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations and DFT Studies
The engineering and design of cyclic dodecapeptide precursors are significantly informed by computational chemistry, particularly through Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) studies. These methods provide atomic-level insights into the conformational dynamics and electronic properties of both the linear precursors and their subsequent cyclized forms, which is crucial for predicting their behavior and guiding rational design.
MD simulations are instrumental in exploring the vast conformational landscape of linear dodecapeptide precursors in various environments. nih.gov For instance, simulations can predict the solution-state structures of these precursors, which is essential as the secondary structure of the linear peptide can influence the efficiency and site-selectivity of the cyclization process. rsc.org Studies on peptides of similar size, such as the decapeptide gramicidin (B1672133) S, have utilized MD simulations to understand their conformational behavior in different solvents and membrane environments. nih.govnih.govornl.gov These simulations reveal that linear precursors can adopt a range of structures from extended to more compact, folded conformations. The conformational preferences are influenced by the solvent, with extended, water-exposed structures being common in aqueous solutions, while more compact, internally hydrogen-bonded structures are favored in less polar environments, mimicking a cell membrane. researchgate.net
A significant challenge in simulating cyclic peptides and their precursors is the effective sampling of their free-energy landscape, which can be slowed by the constraints of the ring structure in the final product. google.com To address this, enhanced sampling techniques in MD simulations are often employed. google.com Furthermore, the integration of machine learning with MD simulation data is an emerging approach that dramatically accelerates the prediction of structural ensembles for cyclic peptides. rsc.org
DFT studies complement MD simulations by providing a quantum mechanical understanding of the electronic structure, reactivity, and vibrational properties of these molecules. mdpi.com DFT can be used to calculate the energies of different conformations, transition states of the cyclization reaction, and the nature of intramolecular interactions, such as hydrogen bonds, that stabilize specific precursor conformations. nih.gov For example, DFT calculations have been used to investigate the mechanisms of cyclization reactions, highlighting the role of intramolecular hydrogen bonds in pre-organizing the precursor for ring closure. Quantum chemical studies can also elucidate the complex pH dependence of cyclization reactions. rsc.org
The following table summarizes key applications of MD simulations and DFT studies in the analysis of cyclic dodecapeptide precursors and their analogues:
| Computational Method | Application | Key Findings | Relevant Compounds/Systems |
| Molecular Dynamics (MD) Simulations | Conformational analysis of linear precursors in different solvent environments. | Precursors can adopt extended conformations in aqueous solutions and more compact structures in non-polar environments. researchgate.net | Linear RGD peptidomimetics |
| Investigation of peptide-membrane interactions. | Cyclic peptides like gramicidin S show a disordering effect on lipids they directly interact with. nih.gov | Gramicidin S in DMPC bilayer | |
| Prediction of structural ensembles of cyclic peptides. | Machine learning combined with MD can rapidly predict conformational ensembles. rsc.org | Cyclic pentapeptides | |
| Elucidation of the role of precursor secondary structure in cyclization. | The solution structure of the precursor peptide is crucial for determining the final ring pattern. rsc.org | ProcA3.3 variants | |
| Density Functional Theory (DFT) Studies | Calculation of intramolecular interaction energies. | Quantification of stabilizing interactions such as hydrogen bonds and CH-π interactions. nih.gov | CLN025 β-hairpin miniprotein |
| Investigation of cyclization reaction mechanisms. | Elucidation of the role of intramolecular hydrogen bonds and the effect of pH on reaction kinetics. rsc.org | Catecholamine o-quinones | |
| Interpretation of vibrational spectra. | Aiding in the structural characterization of cyclic peptides in the solid state. mdpi.com | Cyclo(l-Cys-d-Cys) |
Precursor Engineering for Enhanced Bioactivity and Stability
The therapeutic potential of cyclic dodecapeptides is often limited by challenges such as poor metabolic stability and low bioavailability. Engineering the linear dodecapeptide precursor is a critical strategy to overcome these limitations and enhance the bioactivity and stability of the final cyclized product. researchgate.net
A primary goal of precursor engineering is to improve proteolytic resistance. This can be achieved through several modifications to the linear precursor sequence. One common approach is the substitution of L-amino acids with their D-enantiomers. This alteration makes the peptide less recognizable to proteases, thereby increasing its half-life. Another strategy is the incorporation of non-natural amino acids, which can introduce steric hindrance and further prevent enzymatic degradation.
Cyclization itself is a major strategy for enhancing stability, as the cyclic structure is inherently more resistant to exopeptidases. nih.gov The conformation of the linear precursor is crucial for efficient cyclization. researchgate.net Therefore, engineering the precursor to adopt a conformation that is favorable for ring closure is a key aspect of the design process. This can be achieved by introducing turn-inducing residues such as proline or by using "stapling" techniques. Stapled peptides involve the introduction of covalent crosslinks between amino acid side chains, which can pre-organize the linear precursor into a helical or turn-like conformation conducive to cyclization and can also enhance stability and cell permeability. researchgate.netnih.gov
Enhancing bioactivity often involves modifying the precursor to improve its interaction with a biological target. This can be achieved by creating analogues of known bioactive cyclic peptides, such as cyclosporin (B1163) A. nih.gov By systematically altering the amino acid sequence of the precursor, it is possible to generate libraries of cyclic dodecapeptides with varied functionalities. researchgate.net These libraries can then be screened for improved potency and reduced toxicity. google.com For example, analogues of cyclosporin A have been synthesized with the aim of improving immunosuppressive efficacy while minimizing side effects. nih.govnih.gov
The table below outlines several strategies for engineering cyclic dodecapeptide precursors for enhanced bioactivity and stability:
| Engineering Strategy | Objective | Method | Example |
| Improving Proteolytic Resistance | Increase in vivo half-life. | Substitution of L-amino acids with D-amino acids. | General peptide modification |
| Incorporation of non-natural amino acids. | General peptide modification | ||
| Enhancing Conformational Stability | Promote efficient cyclization and stabilize bioactive conformation. | Introduction of covalent side-chain to side-chain crosslinks ("stapling"). nih.gov | Bicyclic nih.govscispace.comnih.gov-(E)ene motif |
| Introduction of turn-inducing residues (e.g., proline). | General peptide design | ||
| Optimizing Bioactivity | Improve target binding affinity and specificity. | Synthesis of analogues with systematic amino acid substitutions. nih.govnih.gov | Cyclosporin A analogues |
| Reduce toxicity. | Generation and screening of isomeric mixtures. google.com | ISATX247 (cyclosporin analogue) | |
| Improving Cyclization Efficiency | Increase the yield of the desired cyclic monomer. | Optimization of reaction conditions (e.g., low temperature, use of chaotropic salts). researchgate.net | Cyclic RGDfK peptide |
| Use of different coupling reagents and heating methods. | De novo octapeptide |
Biotechnological Applications and Production of Cyclic Dodecapeptides Via Precursors
Microbial Fermentation and Bioproduction Systems for Precursor-Derived Peptides
Microbial fermentation is a cornerstone for the production of a wide array of bioactive compounds, including cyclic peptides. nih.govmdpi.com The use of microorganisms as cellular factories offers a scalable and often more sustainable alternative to chemical synthesis. In the context of cyclic dodecapeptides, microbial systems are engineered to express the precursor proteins, which are then processed by endogenous or co-expressed enzymes to generate the desired cyclic product.
Lactic acid bacteria (LAB), for instance, have gained attention for their potential to produce a variety of cyclic peptides with antimicrobial properties. nih.govresearchgate.net These bacteria naturally produce bacteriocins, some of which are cyclic peptides, making them attractive chassis for the production of other cyclic peptides. The inherent GRAS (Generally Recognized as Safe) status of many LAB strains further enhances their appeal for producing compounds intended for pharmaceutical or food preservation applications. nih.gov
One of the key challenges in microbial bioproduction is the efficient processing of the precursor peptide. In nature, the biosynthesis of cyclic peptides from their linear precursors is a highly orchestrated process. For example, the cyclization of certain plant-derived cyclic peptides involves asparaginyl endopeptidases (AEPs) that recognize specific sequences in the precursor protein to catalyze the head-to-tail cyclization. nih.gov To replicate this in a microbial host, the gene encoding the precursor peptide is often co-expressed with the gene for the necessary processing enzyme.
Furthermore, microbial systems can be adapted to produce cyclic peptides containing non-proteinogenic amino acids, expanding the chemical diversity of the molecules that can be generated. This is often achieved by engineering the host's translational machinery to incorporate these unusual building blocks into the precursor peptide.
The table below provides examples of microbial systems used for the production of precursor-derived peptides.
| Microbial Host | Precursor-Derived Peptide Class | Key Processing Enzymes | Reference |
| Escherichia coli | Cyanobactins | PatG macrocyclase | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Orbitides, Cyclotides | Asparaginyl Endopeptidases (AEPs) | nih.gov |
| Lactic Acid Bacteria (e.g., Lactococcus lactis) | Bacteriocins (e.g., Nisin) | Dehydratase, Cyclase | researchgate.net |
| Sphingosinicella sp. | Various bacterial cyclic peptides | Hydrolytic enzymes | nih.gov |
Synthetic Biology Applications of Precursor Pathways and Enzymes
Synthetic biology provides a powerful toolkit for re-engineering and repurposing the biosynthetic pathways of cyclic dodecapeptide precursors. scielo.org.mx By treating biological parts—such as promoters, ribosome binding sites, genes for precursor peptides, and processing enzymes—as interchangeable modules, researchers can design and construct novel genetic circuits to produce a diverse array of cyclic peptides. scielo.org.mx
A key focus in this area is the engineering of the enzymes involved in precursor processing and cyclization. nih.gov Enzymes like sortases, butelases, and various ligases have been harnessed for their ability to perform peptide ligation and cyclization with high efficiency and specificity. nih.gov For example, butelase-1, an asparaginyl endopeptidase, is one of the most efficient enzymes known for peptide cyclization. nih.gov While its natural function is in the cyclization of plant cyclotides, synthetic biologists have adapted it for the cyclization of a wide range of peptides in both in vitro and in vivo systems.
Directed evolution and protein engineering techniques are employed to alter the substrate specificity of these enzymes, enabling them to cyclize precursor peptides with novel sequences. youtube.com This allows for the creation of cyclic peptide libraries with vast chemical diversity, which can then be screened for desired biological activities. The ability to fine-tune enzyme function is crucial for optimizing the production of specific cyclic dodecapeptides and for generating analogs with improved properties.
Furthermore, synthetic biology approaches are used to create "plug-and-play" platforms for cyclic peptide production. In these systems, the gene for a precursor peptide of interest can be easily inserted into a pre-engineered microbial chassis that already contains the necessary processing enzymes and metabolic pathways optimized for peptide production. This modular approach significantly accelerates the discovery and development of new cyclic peptide-based products.
The development of genetic circuits also allows for the implementation of dynamic control over peptide production. For instance, inducible promoters can be used to switch on the expression of the precursor and processing enzymes only when specific conditions are met, which can help to minimize any potential toxicity of the product to the host cell and maximize yield.
Precursors in Drug Discovery Platforms and Target Identification
The use of precursor-based systems has significant implications for drug discovery and the identification of new therapeutic targets. nih.govnih.govnih.gov By generating large and diverse libraries of cyclic peptides, researchers can screen for molecules that bind to specific disease-related proteins with high affinity and selectivity. nih.gov
One powerful approach is the use of display technologies, such as phage display and mRNA display, in conjunction with precursor-based cyclic peptide libraries. In these systems, a library of genes encoding different precursor peptides is generated. Each gene is physically linked to the peptide it encodes, allowing for the rapid selection of peptides that bind to a target of interest. The cyclic nature of these peptides, often achieved through co-expression of a cyclizing enzyme, can confer enhanced stability and binding affinity compared to their linear counterparts. youtube.com
Once a "hit" cyclic peptide is identified from a library screen, its precursor sequence provides a direct genetic blueprint for its production and further optimization. This seamless link between the identified peptide and its encoding gene is a major advantage of these platforms.
Furthermore, cyclic peptide precursors can be used as molecular probes to identify and validate new drug targets. nih.gov By designing precursors with photo-activatable or chemically reactive groups, researchers can create tools for in-situ target identification within a cellular context. nih.gov When a cyclic peptide derived from such a precursor binds to its cellular target, the reactive group can be activated to form a covalent bond, allowing for the subsequent isolation and identification of the target protein. This approach is invaluable for understanding the mechanism of action of bioactive cyclic peptides and for discovering previously "undruggable" targets.
The conformational rigidity of cyclic peptides makes them particularly well-suited for targeting challenging protein-protein interactions (PPIs), which are often characterized by large and relatively flat binding surfaces. nih.gov Precursor-based libraries provide a rich source of structurally diverse cyclic peptides that can effectively mimic the secondary structures, like β-turns and α-helices, that are critical for many PPIs.
The table below summarizes some of the key platforms and their applications in drug discovery.
| Drug Discovery Platform | Description | Application in Cyclic Dodecapeptide Research | Reference |
| Phage Display | Libraries of precursor peptides are expressed on the surface of bacteriophages. | Selection of high-affinity binders to therapeutic targets. | nih.gov |
| mRNA Display | In vitro display technology linking precursor peptide to its encoding mRNA. | Generation of vast libraries for screening against diverse targets. | nih.gov |
| Yeast Surface Display | Precursor peptides are displayed on the surface of yeast cells. | Facilitates screening and affinity maturation of cyclic peptide binders. | nih.gov |
| In-situ Target Identification | Use of chemically modified precursors to covalently label binding partners in a cellular environment. | Identification of the molecular targets of bioactive cyclic peptides. | nih.gov |
Future Directions and Research Perspectives on Cyclic Dodecapeptide Precursors
Advancements in Biosynthetic Pathway Discovery and Elucidation
The natural world remains a rich reservoir of complex cyclic peptides, and understanding their biogenesis is crucial for harnessing their potential. Traditionally, the biosynthesis of such peptides was largely attributed to nonribosomal peptide synthetases (NRPSs). However, a paradigm shift has occurred with the discovery that many, including the precursors to toxins like amanitins, are ribosomally synthesized as larger proproteins. nih.govnih.gov
Recent advancements in genomics and bioinformatics are accelerating the discovery of these ribosomal pathways. Genome mining, for instance, allows researchers to identify genes encoding precursor peptides. In mushrooms like Amanita, Galerina, and Lepiota, this has led to the identification of the MSDIN gene family, which encodes the proproteins for amatoxins and phallotoxins. nih.govpnas.org These precursor proteins are typically 34–35 amino acids long and contain a "toxin" region of 7-10 amino acids flanked by conserved sequences. nih.gov
Elucidation of the subsequent processing steps is a key area of research. After the precursor peptide is translated from its gene, it undergoes a series of post-translational modifications. This includes proteolytic cleavage, often by specialized enzymes like prolyl oligopeptidases (POPs), followed by cyclization and other chemical modifications such as hydroxylation and cross-linking. nih.govnih.gov In the case of amanitin biosynthesis, specific oxygenases like P450-29 and FMO1 have been confirmed as essential for generating the final toxic structure. pnas.org In plants, researchers have recently characterized precursor-peptide BURP domains as copper-dependent autocatalytic peptide cyclases, representing a novel mechanism for forming cyclic structures. nih.gov This bioinformatic approach, which mines plant genomes for these specific domains, is setting the stage for the systematic discovery of new plant-derived cyclic peptides. nih.gov
Future work will likely focus on:
High-throughput sequencing to comprehensively screen for precursor genes in various organisms. researchgate.net
Functional characterization of novel enzymes involved in the processing cascade, from cleavage to cyclization and tailoring.
Combinatorial biosynthesis , which involves genetically engineering biosynthetic pathways to produce novel cyclic peptide analogs. nih.govresearchgate.net This strategy offers an environmentally friendly alternative to chemical synthesis for generating molecular diversity. nih.gov
Innovations in Synthetic Strategies for Complex Cyclic Dodecapeptides
While nature provides the inspiration, chemical synthesis is essential for producing cyclic dodecapeptides and their analogs for research and therapeutic development. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone technology due to its efficiency and potential for automation. beilstein-journals.org However, the synthesis of complex, constrained cyclic peptides presents significant challenges, including low yields and the formation of side products. proteogenix.scienceuq.edu.au
Innovations in this field are focused on improving the efficiency and versatility of the synthetic process. Key areas of advancement include:
Macrocyclization Strategies: The ring-closing step is often the most critical and challenging part of the synthesis. nih.gov Research is ongoing to optimize conditions for head-to-tail, side-chain-to-side-chain, and other cyclization strategies. nih.govnih.gov The success of this step is highly dependent on the peptide sequence and the reagents used. nih.gov
Orthogonal Protecting Groups: The use of multiple protecting groups that can be removed under different conditions is crucial for complex syntheses. nih.gov Recent developments include novel photolabile protecting groups, which offer a "greener" alternative to traditional chemical deprotection methods. nih.gov
Advanced Coupling Reagents: The formation of the amide bonds between amino acids requires activating agents. While traditional reagents like HATU and PyBOP are effective, they generate significant chemical waste. proteogenix.sciencebiomatik.com The development of more sustainable and efficient catalytic methods for amide bond formation is a major goal. proteogenix.science
Liquid-Phase Synthesis: For large-scale production, liquid-phase (or solution-phase) synthesis can be more suitable. A recent total synthesis of α-amanitin was achieved entirely in the liquid phase using a convergent [5+1+2] strategy, demonstrating its potential for industrial-scale implementation. advancedsciencenews.com
| Synthetic Strategy | Description | Advantages | Challenges | References |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support, simplifying purification after each step. | High efficiency, automation-friendly, simple work-up. | Difficult for very long peptides, aggregation, waste generation. | beilstein-journals.orgproteogenix.science |
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis is carried out entirely in solution, without a solid support. | More scalable for large quantities, allows for purification of intermediates. | Difficult workups, lower overall yields for long peptides. | advancedsciencenews.com |
| Hybrid Synthesis | Combines SPPS for creating peptide fragments, which are then joined and cyclized in solution. | Balances the advantages of both SPPS and LPPS. | Requires careful planning of fragments and ligation chemistry. | researchgate.net |
| Chemoenzymatic Approaches | Utilizes enzymes for specific steps, such as ligation or cyclization. | High specificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting. | nih.gov |
Integration of Computational and Experimental Design Methodologies
The design of cyclic peptides with specific functions is being transformed by the integration of computational tools with experimental validation. nih.gov This hybrid approach accelerates the discovery process, reduces reliance on costly and time-consuming library screening, and enables the rational design of molecules with desired properties. nih.govacs.org
Computational methods are now used at multiple stages of the design pipeline:
Structure Prediction: Predicting the three-dimensional conformation of a cyclic peptide is notoriously difficult due to its flexibility. acs.org Advanced techniques like molecular dynamics simulations are used to explore the conformational landscape of these molecules. acs.orgnih.gov More recently, deep learning models like AlphaFold are being adapted for cyclic peptide structure prediction with increasing accuracy. semanticscholar.org
Rational Design: Computational tools can design novel peptide sequences intended to bind to specific biological targets, such as protein-protein interfaces, which are often difficult to target with small molecules. acs.orgrsc.org For example, a cyclic peptide inhibitor of the immune checkpoint protein CTLA4 was designed using a hierarchy of computational methods, including flexible docking and molecular dynamics, before being synthesized and validated experimentally. nih.govrsc.org
Property Prediction: Beyond structure, computational models can predict key properties like binding affinity and membrane permeability, helping to prioritize candidates for synthesis. proquest.comresearchgate.net
This iterative cycle—where computational predictions guide experimental work, and experimental results refine the computational models—has become a powerful strategy. nih.govresearchgate.net For instance, after simulating a series of cyclic peptides, researchers can synthesize the most promising candidates and measure their binding affinity using techniques like bio-layer interferometry, feeding the results back to improve the predictive power of the models. nih.govnih.gov
Exploration of Novel Biological Roles and Mechanisms
Cyclic peptides are recognized for their remarkable range of biological activities, making them a fertile ground for drug discovery. nih.govhelsinki.fi Their constrained structure often leads to high target affinity and specificity, as well as enhanced stability against degradation by enzymes compared to their linear counterparts. researchgate.netmdpi.com
The known biological roles of cyclic peptides are incredibly diverse and serve as a blueprint for what dodecapeptides might achieve:
Enzyme Inhibition: A classic example is α-amanitin, which is a potent inhibitor of RNA polymerase II, leading to cell death. advancedsciencenews.com
Antimicrobial Agents: Many cyclic peptides exhibit strong antimicrobial activity, representing a potential new class of antibiotics to combat resistant pathogens. nih.govmdpi.com
Immunomodulation: As demonstrated by inhibitors of CTLA4, cyclic peptides can modulate protein-protein interactions within the immune system, a key strategy in cancer immunotherapy. nih.govrsc.org
Targeting Protein-Protein Interactions (PPIs): The ability to disrupt PPIs is a significant advantage of cyclic peptides. acs.org For example, computationally designed cyclic peptides have been developed to inhibit the Nrf2-Keap1 interaction, which is a promising target in cancer and inflammatory diseases. nih.gov
Future research is focused on discovering new biological roles and elucidating the underlying mechanisms of action. This involves screening cyclic peptide libraries against new targets and using advanced structural biology techniques to understand how they bind to their targets at a molecular level. The inherent biocompatibility and structural diversity of these molecules suggest that many more therapeutic applications are yet to be discovered. mdpi.comnih.gov
Scalability and Industrial Production Challenges and Opportunities
Translating a promising cyclic dodecapeptide from a laboratory discovery to a commercially viable product involves overcoming significant scalability and manufacturing challenges. researchgate.net While the therapeutic potential is high, the cost and complexity of production can be prohibitive.
Challenges:
Cost of Goods: The raw materials for peptide synthesis, particularly protected amino acids and specialized solvents, are expensive. polypeptide.com This makes large-scale production costly.
Environmental Impact: Traditional SPPS generates a large amount of hazardous chemical waste, with solvents being a major contributor. proteogenix.sciencebiomatik.comnih.gov The "green" formation of amide bonds remains a significant challenge. biomatik.com
Purification: The final product must be purified to very high standards (cGMP regulations), which is a complex and often costly part of the manufacturing process. researchgate.net Downstream processing can be a major bottleneck. researchgate.net
Process Optimization: It can be difficult to predict which synthetic methodology will provide the highest yield for a specific peptide, requiring a lengthy development and evaluation process. proteogenix.science
Opportunities:
Economies of Scale: The cost per unit of a peptide drug substance decreases significantly as the batch size increases. polypeptide.com
Process Innovation: The development of more efficient and sustainable technologies offers a path to reduced costs and environmental impact. This includes the use of greener solvents, catalytic methods, and continuous flow manufacturing processes. rsc.orgnih.gov
Recombinant Production: For peptides containing only natural amino acids, recombinant production in microbial systems can be a more cost-effective and environmentally friendly alternative to chemical synthesis, especially for very long sequences. proteogenix.science
Technological Advancements: The use of microwave-assisted SPPS can accelerate synthesis, and new purification techniques can improve the efficiency of downstream processing. researchgate.net
Ultimately, the commercial viability of a cyclic dodecapeptide therapeutic will depend on a careful evaluation of the cost per dose against the market need. polypeptide.com Continued innovation in both synthetic chemistry and bioprocessing will be crucial to realizing the industrial potential of this promising class of molecules. rsc.org
Q & A
What are the key structural features and posttranslational modifications of cyclic dodecapeptide precursors, and how do they influence bioactivity?
Basic Research Focus
Cyclic dodecapeptide precursors typically consist of three functional segments: (1) the mature bioactive peptide, (2) an NH2-terminal extension, and (3) a COOH-terminal CAAX motif (C: cysteine, A: aliphatic, X: variable residue). Posttranslational modifications, such as prenylation and methylation of the CAAX motif, are critical for membrane localization and bioactivity . For example, in Saccharomyces cerevisiae, the maturation of the a-factor precursor involves sequential CAAX processing, NH2-terminal cleavage, and export . Key analytical methods to characterize these features include:
- Mass spectrometry : Identifies molecular weight shifts due to modifications.
- NMR spectroscopy : Resolves conformational stability.
- Liquid chromatography : Separates precursor intermediates during biogenesis.
Methodological rigor requires validating modifications through mutagenesis and activity assays to correlate structural changes with functional outcomes .
How can researchers resolve contradictions in reported biological activities of cyclic dodecapeptide derivatives?
Advanced Research Focus
Discrepancies in bioactivity data often arise from variations in synthesis protocols, purity, or assay conditions. To address this:
Systematic Meta-Analysis : Compare studies using standardized metrics (e.g., IC50 values, binding affinities) while accounting for variables like solvent systems or cell lines .
Hypothesis-Driven Replication : Design experiments to test conflicting results under controlled conditions, ensuring adherence to protocols like those in preclinical reporting guidelines .
Data Triangulation : Combine quantitative (e.g., SPR binding kinetics) and qualitative (e.g., cellular imaging) methods to validate activity claims .
For instance, conflicting reports on amyloid-β interactions with antibodies (as in ) were resolved using computational modeling (ABTrans) alongside empirical validation .
What methodological considerations ensure reproducibility in synthesizing cyclic dodecapeptide precursors?
Basic Research Focus
Reproducibility hinges on:
- Protocol Standardization : Detailed documentation of solid-phase synthesis parameters (e.g., resin type, coupling reagents, cyclization conditions).
- Analytical Validation : Use HPLC and MS to confirm purity (>95%) and correct cyclization.
- Batch Consistency : Implement quality control checks (e.g., circular dichroism for secondary structure consistency) .
Refer to NIH guidelines for reporting experimental conditions, particularly for posttranslational modification steps, to enable replication .
How can the PICOT framework structure research questions about cyclic dodecapeptide precursors in disease models?
Advanced Research Focus
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) clarifies therapeutic investigations:
- Population : Specific disease model (e.g., Alzheimer’s transgenic mice).
- Intervention : Cyclic dodecapeptide precursor (e.g., Aβ derivatives targeting plaque formation).
- Comparison : Existing therapies (e.g., monoclonal antibodies).
- Outcome : Metrics like plaque reduction (%) or cognitive improvement.
- Time : Study duration (e.g., 12-week efficacy window).
This approach ensures focused hypotheses, such as: "In Alzheimer’s model mice (P), does daily administration of cyclic Aβ1-12 (I) reduce cortical plaque density by 40% (O) compared to passive immunotherapy (C) over 12 weeks (T)?" .
What advanced techniques characterize conformational dynamics of cyclic dodecapeptide precursors in solution?
Advanced Research Focus
Conformational flexibility impacts bioactivity and interaction specificity. Key methods include:
- Nuclear Overhauser Effect (NOE) NMR : Maps intramolecular distances to deduce 3D structures.
- Molecular Dynamics (MD) Simulations : Predicts solvent interactions and stability (e.g., used in to model Aβ-antibody binding).
- Circular Dichroism (CD) Spectroscopy : Tracks secondary structure changes under varying pH/temperature.
For example, MD simulations of the APP-derived dodecapeptide revealed transient α-helix motifs critical for antibody cross-reactivity . Pair these with experimental data (e.g., SPR) to validate dynamic behavior .
How do posttranslational modifications of cyclic dodecapeptide precursors affect their pharmacokinetic properties?
Advanced Research Focus
Modifications like lipidation (e.g., prenylation) enhance membrane permeability but may reduce solubility. Methodological strategies include:
- In Vitro Permeability Assays : Use Caco-2 cell monolayers to assess absorption.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.
- Structure-Activity Relationship (SAR) Studies : Compare modified vs. unmodified peptides in bioavailability assays .
For instance, methylated a-factor precursors in yeast exhibit prolonged extracellular signaling due to reduced enzymatic degradation .
What strategies mitigate off-target effects when studying cyclic dodecapeptide precursors in biological systems?
Advanced Research Focus
To minimize off-target interactions:
Computational Screening : Tools like ABTrans predict cross-reactivity with unrelated peptides (e.g., APP fragments) .
Dose-Response Studies : Establish EC50 values to avoid supra-physiological concentrations.
Negative Controls : Use scrambled-sequence or linear analogs to isolate sequence-specific effects.
Document all controls and validation steps using standardized formats (e.g., MIAME for microarray data) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
